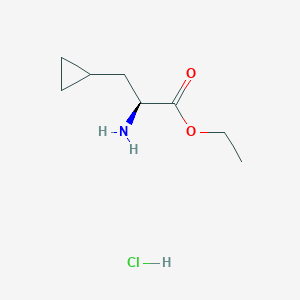
Ethyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group, an amino group, and an ethyl ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylcarboxylic acid and ethyl chloroformate.
Formation of Intermediate: Cyclopropylcarboxylic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Esterification: The acid chloride is then reacted with ethanol in the presence of a base such as pyridine to form the ethyl ester intermediate.
Amination: The ethyl ester intermediate undergoes amination with (S)-2-amino-3-propanol in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Coupling agents like EDCI or DCC (dicyclohexylcarbodiimide) in the presence of bases like triethylamine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other substituted derivatives.
科学研究应用
Ethyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of Ethyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes involved in metabolic pathways. The cyclopropyl group provides steric hindrance, influencing the binding affinity and specificity of the compound. The amino group can form hydrogen bonds with active site residues, while the ester moiety can undergo hydrolysis to release active metabolites.
相似化合物的比较
Ethyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride can be compared with similar compounds such as:
Ethyl (S)-2-amino-3-phenylpropanoate hydrochloride: Differing by the presence of a phenyl group instead of a cyclopropyl group, affecting its steric and electronic properties.
Ethyl (S)-2-amino-3-methylpropanoate hydrochloride: Differing by the presence of a methyl group, leading to variations in reactivity and biological activity.
Ethyl (S)-2-amino-3-cyclobutylpropanoate hydrochloride: Differing by the presence of a cyclobutyl group, influencing its conformational flexibility and binding interactions.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in chemical synthesis, biological research, and pharmaceutical development. Further studies are warranted to explore its full potential and uncover new applications.
属性
分子式 |
C8H16ClNO2 |
|---|---|
分子量 |
193.67 g/mol |
IUPAC 名称 |
ethyl (2S)-2-amino-3-cyclopropylpropanoate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7(9)5-6-3-4-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m0./s1 |
InChI 键 |
XVVHSCUCSKEKJQ-FJXQXJEOSA-N |
手性 SMILES |
CCOC(=O)[C@H](CC1CC1)N.Cl |
规范 SMILES |
CCOC(=O)C(CC1CC1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


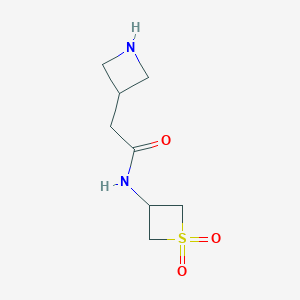
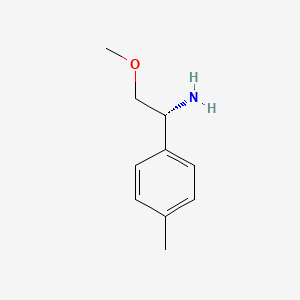
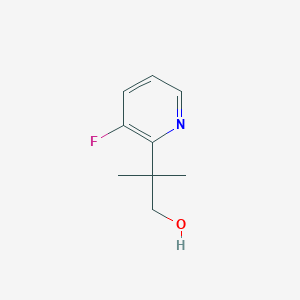
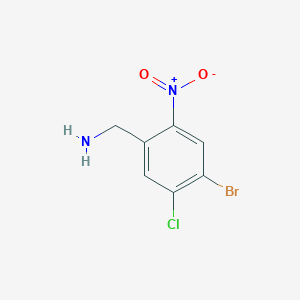
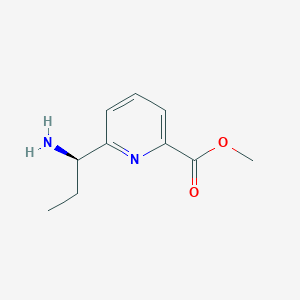

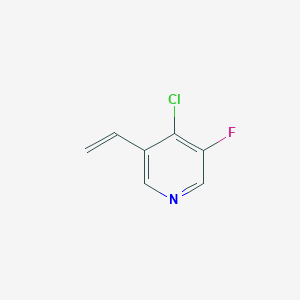
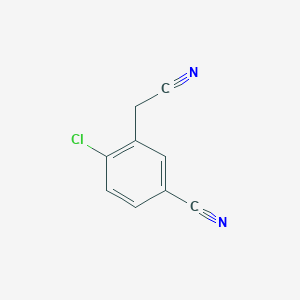

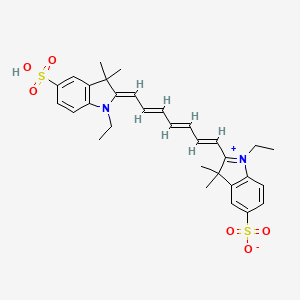


![[6-(3-Hydroxypropyl)pyridin-3-yl]boronic acid](/img/structure/B12965741.png)

